molecular formula C21H24ClF2N3OS B2387782 N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride CAS No. 1217077-81-0

N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride

Cat. No. B2387782
M. Wt: 439.95
InChI Key: IPMOKVGGFAOBMF-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthetic Routes and Building Blocks

N-aryl-2-chloroacetamides, including structures similar to the query compound, serve as electrophilic building blocks for the synthesis of heterocyclic compounds. For example, the synthesis of fused thiazolo[3,2-a]pyrimidinones utilizes N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as a key intermediate. This process highlights the compound's utility in forming ring-annulated products through a synthetic route that involves elimination reactions. The characterization of these products is supported by analytical and spectral studies, confirming their structures and potential applications in medicinal chemistry and materials science (Janardhan et al., 2014).

Potential Antipsychotic Agents

Derivatives structurally related to the query compound have been explored for their antipsychotic-like profiles in behavioral animal tests. For instance, compounds without direct interaction with dopamine receptors but exhibiting antipsychotic-like effects were identified. Such findings indicate potential applications in developing novel antipsychotic medications with unique mechanisms of action, potentially avoiding side effects associated with current treatments (Wise et al., 1987).

Anticancer and Antimicrobial Activities

Compounds bearing structural similarities to the query chemical have demonstrated promising anticancer and antimicrobial activities. The design and synthesis of molecules incorporating the thiazol-2-yl and phenylacetamide fragments have led to the identification of derivatives with significant activity against various cancer cell lines and microbial strains. This suggests the potential of such compounds in the development of new therapeutic agents for treating cancer and infectious diseases (Ravinaik et al., 2021).

Glutaminase Inhibitors

The compound bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, which share a core structural motif with the query compound, have been investigated as potent and selective inhibitors of kidney-type glutaminase (GLS). These studies have revealed the therapeutic potential of GLS inhibition in cancer treatment, providing a basis for the development of more potent inhibitors with improved drug-like properties (Shukla et al., 2012).

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properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3OS.ClH/c1-3-25(4-2)10-11-26(19(27)12-15-8-6-5-7-9-15)21-24-20-17(23)13-16(22)14-18(20)28-21;/h5-9,13-14H,3-4,10-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMOKVGGFAOBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClF2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride

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